molecular formula C18H16N4O4S B2473640 1-(2,5-dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-96-2

1-(2,5-dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2473640
CAS No.: 941909-96-2
M. Wt: 384.41
InChI Key: NQEUBZZVNJEMDU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel synthetic small molecule of significant interest for antimicrobial and oncological research. This hybrid compound is designed with a 2,5-dimethylphenyl scaffold, a structure noted in scientific literature for its prevalence in compounds demonstrating activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Its molecular architecture incorporates a 5-nitrothiazole moiety, a group known for its broad biological properties, including antibacterial and antifungal effects, which have been explored in other well-characterized agents . The integration of the dihydropyridinone core further enhances its research potential, as this structural motif is frequently investigated for its diverse biological activities. Preliminary research on structurally related compounds suggests potential application in investigating mechanisms to overcome tumor cell resistance, as some dihydropyridine analogues have been studied for their ability to reverse multidrug resistance in vitro by interacting with P-glycoprotein . Furthermore, the compound's design aligns with modern medicinal chemistry approaches for developing EGFR tyrosine kinase inhibitors, making it a candidate for studies targeting cancer cell proliferation and growth pathways . As a research chemical, it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult all safety data sheets prior to use.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-5-6-12(2)13(8-11)10-21-7-3-4-14(17(21)24)16(23)20-18-19-9-15(27-18)22(25)26/h3-9H,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEUBZZVNJEMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine core, a nitrothiazole moiety, and a dimethylbenzyl substituent. Its molecular formula is C18H18N4O3SC_{18}H_{18N_{4}O_{3}S} with a molecular weight of approximately 366.43 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related dihydropyridine derivatives demonstrate notable inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives often range from 0.08 to 5.05 μM , indicating potent activity against pathogens including Mycobacterium tuberculosis .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor effects, particularly against solid tumors. In vitro studies suggest that these compounds can enhance the efficacy of traditional chemotherapeutic agents like cisplatin and doxorubicin when used in combination therapies . The administration of these compounds has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Cytotoxicity

Cytotoxicity assays reveal that while the compound exhibits significant activity against tumor cells, it maintains a favorable safety profile with low toxicity to normal cells. For example, the cytotoxic effects observed in Vero cells were non-toxic at concentrations up to 126.43 μM , suggesting a selective action against malignant cells .

Case Study 1: Antimicrobial Evaluation

A study conducted on related compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced antimicrobial potency. The compound's structure was optimized to enhance lipophilicity, thereby improving membrane permeability and bioavailability.

Case Study 2: Antitumor Efficacy

In vivo studies using murine models showed that administration of the compound at doses ranging from 25 mg/kg resulted in substantial reductions in tumor size and mycobacterial load in lung tissues. These findings were corroborated by histopathological analyses revealing reduced tumor cell proliferation .

Data Summary Table

Activity MIC (μM) Cell Line Tested Toxicity (μM)
Antimicrobial0.08 - 5.05Mycobacterium tuberculosis>126
AntitumorN/AVarious cancer cell linesNon-toxic
CytotoxicityN/AVero cells>126

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable activities include:

1. Antitumor Activity
Research has indicated that derivatives of 1,2-dihydropyridine compounds can exhibit significant antitumor effects. For instance, studies suggest that related compounds may inhibit specific cellular pathways involved in tumor growth, showcasing the potential of this compound in oncology .

2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics .

3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The mechanisms involve modulation of inflammatory cytokines and pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity .
Study 2Antimicrobial EvaluationShowed effectiveness against multiple bacterial strains with MIC values ranging from 0.08 to 5.05 μM .
Study 3Anti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro and in vivo models .

Chemical Reactions Analysis

Reduction of the 5-Nitrothiazole Moiety

The nitro group on the thiazole ring undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction modifies electronic properties and enhances potential biological interactions.

Reaction Conditions Outcome Source
Nitro → Amine reductionH₂, Raney Ni, propan-2-ol, reflux5-aminothiazole derivative

Example:
Reduction with Raney Ni in propan-2-ol at reflux yields 5-aminothiazole analogs, as demonstrated in structurally related nitro-substituted heterocycles . This reaction is critical for generating intermediates with enhanced nucleophilicity or binding affinity .

Nucleophilic Aromatic Substitution at the Thiazole Ring

The electron-deficient 5-nitrothiazole ring facilitates nucleophilic substitution, particularly at the C-2 position adjacent to the nitro group.

Reaction Conditions Outcome Source
Halogen displacementK₂CO₃, DMF, nucleophile (e.g., NH₃)Thiazole derivatives with new substituents

Example:
Substitution reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) produce modified thiazole derivatives, as observed in pyrimidine-based analogs. The nitro group directs nucleophilic attack to the C-2 position .

Oxidation of the Dihydropyridine Core

The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system.

Reaction Conditions Outcome Source
Dihydropyridine → PyridineHNO₃, H₂O₂, acidic conditions2-oxopyridine-3-carboxamide derivative

Example:
Treatment with nitric acid and hydrogen peroxide oxidizes the dihydropyridine ring to pyridine, as reported for similar dihydropyridine-carboxamides. This reaction alters conjugation and stability .

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.

Reaction Conditions Outcome Source
Amide hydrolysis6 M HCl, reflux3-carboxylic acid and 5-nitrothiazol-2-amine

Example:
Hydrolysis with 6 M HCl at reflux cleaves the amide bond, producing 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-nitrothiazol-2-amine, analogous to benzamide hydrolysis pathways .

Condensation Reactions Involving the Carboxamide

The carboxamide participates in cyclocondensation to form fused heterocycles.

Reaction Conditions Outcome Source
Formation of 1,3,4-oxadiazoleCS₂, H₂SO₄, heatThiadiazole or oxadiazole derivatives

Example:
Reaction with carbon disulfide in sulfuric acid generates 1,3,4-thiadiazole derivatives, as shown in pyridinone-carboxamide systems . This enhances structural diversity for biological screening .

Functionalization of the Benzyl Substituent

The 2,5-dimethylbenzyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation).

Reaction Conditions Outcome Source
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted benzyl derivative

Example:
Nitration at the para position of the benzyl ring introduces a nitro group, as observed in benzyl-pyridine analogs . This modification impacts lipophilicity and electronic distribution .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) enable aryl-aryl bond formation at halogenated positions (if present).

Reaction Conditions Outcome Source
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OBiaryl derivatives

Example:
If halogenated, the dihydropyridine or thiazole rings can undergo Suzuki coupling with boronic acids, expanding structural complexity. This is inferred from pyridine-morpholine systems.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including cyclization of β-ketoesters under acidic conditions to form the dihydropyridine core, followed by coupling with the nitrothiazole moiety. Key challenges include controlling regioselectivity during substitutions and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

  • Use K₂CO₃ in DMF for nucleophilic substitutions to enhance reaction efficiency .
  • Monitor temperature (room temperature vs. reflux) to balance reaction speed and byproduct formation .
  • Purify intermediates via column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the dihydropyridine ring and nitrothiazole substitution .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the nitro group (-NO₂) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of dihydropyridine derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. antiviral efficacy) may arise from structural flexibility or assay variability. Methodological approaches:

  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., viral proteases vs. bacterial topoisomerases) .
  • Use MD simulations (GROMACS) to assess conformational stability of the nitrothiazole group in aqueous vs. lipid environments .
  • Validate predictions with SPR (Surface Plasmon Resonance) to measure real-time target interactions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Implement DoE (Design of Experiments) to optimize solvent ratios (DMF:H₂O) and catalyst loading .
  • Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor reaction progress and intermediate stability .
  • Standardize purification with HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced solubility?

  • Modify the 2,5-dimethylbenzyl group with polar substituents (e.g., -OH, -COOH) to improve aqueous solubility without compromising target binding .
  • Replace the nitro group (-NO₂) with bioisosteres (e.g., -CN or -CF₃) to retain electron-withdrawing effects while reducing metabolic instability .
  • Test solubility in PBS (pH 7.4) and DMSO using nephelometry to prioritize candidates .

Data Analysis and Experimental Design

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Perform dose-response assays (IC₅₀) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) to identify lineage-specific toxicity .
  • Compare results with positive controls (e.g., doxorubicin) and use ANOVA to assess statistical significance .
  • Investigate off-target effects via kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition .

Q. What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor?

  • ATP-competitive binding assays : Use TR-FRET (Time-Resolved FRET) kits to measure displacement of fluorescent ATP analogs .
  • Kinase activity profiling : Test against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM concentration .
  • Cellular phosphorylation assays : Quantify p-ERK/p-AKT levels via Western blot in treated vs. untreated cells .

Tables for Key Parameters

Parameter Optimal Conditions References
Solvent for coupling reactionsDMF, 25°C, 12 hrs
Purification methodSilica gel (60–120 mesh), EA:Hex (3:7)
IC₅₀ range (cytotoxicity)2–50 µM (varies by cell line)
Stability in PBS>24 hrs at 37°C (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.